Ledipasvir

Description

Propriétés

IUPAC Name |

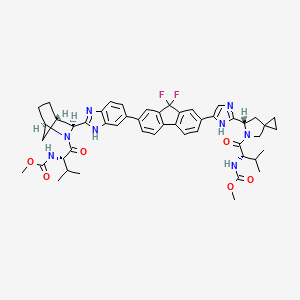

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTWBAAJJOHBQU-KMWAZVGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H54F2N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154829 |

Source

|

| Record name | Ledipasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

889.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256388-51-8 |

Source

|

| Record name | Ledipasvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256388-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ledipasvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256388518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ledipasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09027 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ledipasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl[(2S)-1-{(6S)-6-[5-(9,9-difluoro-7-{2-[(1R,3S,4S)-2-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl}-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl}-3-methyl-1-oxobutan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEDIPASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/013TE6E4WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ledipasvir chemical structure and properties

An In-Depth Technical Guide to the Chemical Structure and Properties of Ledipasvir

Introduction

This compound, developed by Gilead Sciences, is a direct-acting antiviral (DAA) agent potent against the Hepatitis C virus (HCV).[1] It is a cornerstone in the treatment of chronic HCV, particularly for genotype 1 infections.[2] this compound functions as a highly specific inhibitor of the HCV Non-Structural Protein 5A (NS5A), a crucial phosphoprotein in the viral life cycle.[1][3] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a complex benzimidazole derivative.[3][4] Its chemical identity is defined by its IUPAC name, molecular formula, and other standard identifiers.

| Identifier | Value |

| IUPAC Name | Methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1S,2S,4R)-3-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3-azabicyclo[2.2.1]heptan-2-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate[1] |

| SMILES String | COC(=O)N--INVALID-LINK--N6C(=O)--INVALID-LINK--OC)C(C)C)[nH]c5c4)ccc2-3)[nH]1">C@HC(C)C[1] |

| Molecular Formula | C49H54F2N8O6[1][3][5] |

| Molecular Weight | 889.00 g/mol [3][5][6] |

| CAS Number | 1256388-51-8[1][5] |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value |

| pKa | 4.0, 5.0[4] |

| logP | 3.8[4] |

| Solubility | Practically insoluble (< 0.1 mg/mL) at pH 3.0–7.5; slightly soluble (1.1 mg/mL) below pH 2.3.[6][7] Soluble in ethanol up to 25 mM and in DMSO up to 10 mM. |

| Appearance | White to tinted (off-white, tan, yellow, orange, or pink), slightly hygroscopic crystalline solid.[8] |

Mechanism of Action

This compound's antiviral activity stems from its targeted inhibition of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1][9] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virions.[2][10] While the precise mechanism is not fully elucidated, it is proposed that this compound binds to NS5A and prevents its hyperphosphorylation, a step critical for viral production.[2][4][11] This disruption of NS5A function effectively halts the viral replication cycle.[10]

Caption: this compound inhibits the HCV NS5A protein, disrupting viral replication.

Pharmacodynamics

This compound demonstrates potent antiviral activity against various HCV genotypes, although its efficacy varies. It is most effective against genotypes 1a, 1b, 4a, and 5a.[2]

| HCV Genotype | EC50 (nM) |

| Genotype 1a | 0.010 - 0.013[12] |

| Genotype 1b | 0.0029 - 0.0041[12] |

| Genotype 2a | 21 - 249[12] |

| Genotype 2b | 16 - 530[12] |

| Genotype 3a | 168[12] |

| Genotype 4a | 0.39[12] |

| Genotype 4d | 0.29[12] |

| Genotype 5a | 0.15[12] |

| Genotype 6a | 0.11 - 1.1[12] |

| Genotype 6e | 264[12] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by oral administration and a long elimination half-life.

| Parameter | Value |

| Bioavailability | 76%[1] |

| Protein Binding | >99%[1] |

| Metabolism | No cytochrome metabolism[1] |

| Elimination Half-life | 47 hours[1] |

| Time to Peak Plasma Concentration (Tmax) | 4.23 ± 2.09 hours[13][14] |

| Peak Plasma Concentration (Cmax) | 183.7 ± 25.6 ng/mL[14] |

| Area Under the Curve (AUC0-t) | 3709 ± 1033 ng/mLh[14] |

| Area Under the Curve (AUC0-∞) | 4201 ± 2345 ng/mLh[14] |

| Route of Elimination | Primarily fecal excretion (~86%)[13] |

Experimental Protocols

Determination of EC50 (50% Effective Concentration)

The potency of this compound against different HCV genotypes is typically determined using a replicon assay.

Methodology:

-

Cell Culture: Huh-7 cells harboring HCV replicons of the desired genotype are cultured in 96- or 384-well plates.[12]

-

Compound Dilution: this compound is serially diluted to create a range of concentrations.

-

Treatment: The cultured cells are treated with the various concentrations of this compound. Control cells receive no drug.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

-

Quantification of Viral Replication: The level of HCV replication is quantified, often using a reporter gene such as luciferase integrated into the replicon. The luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence data is plotted against the drug concentration. A dose-response curve is generated, and the EC50 value is calculated as the concentration of this compound that inhibits 50% of the viral replication compared to the control.[15]

Caption: Workflow for the determination of this compound's EC50 using a replicon assay.

Pharmacokinetic Analysis in Human Plasma

The pharmacokinetic parameters of this compound are determined through clinical studies involving human volunteers.

Methodology:

-

Study Design: A study is conducted with healthy volunteers. A single oral dose of this compound (often in a combination tablet like Harvoni) is administered.[14]

-

Blood Sampling: Blood samples (e.g., 3.0 mL) are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 10, 13, 18, 24 hours post-dose).[14]

-

Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.[14]

-

Sample Extraction: this compound and an internal standard are extracted from the plasma samples.[16]

-

LC-MS/MS Analysis: The concentration of this compound in the plasma extracts is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16] The mobile phase could consist of ammonium formate pH 2.8 and acetonitrile (10:90 v/v) with a flow rate of 0.55 mL/min.[16] Detection is done using ESI positive mode.[16]

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.[14]

Conclusion

This compound is a highly effective and specific inhibitor of the HCV NS5A protein. Its favorable chemical and pharmacokinetic properties have established it as a critical component in the combination therapy for chronic Hepatitis C. The detailed information provided in this guide serves as a valuable resource for professionals engaged in antiviral research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | 1256388-51-8 [chemicalbook.com]

- 4. This compound | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. drugs.com [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. nbinno.com [nbinno.com]

- 11. This compound/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. alliedacademies.org [alliedacademies.org]

- 15. Statistical strategies for averaging EC50 from multiple dose-response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Deep Dive into the Binding Affinity of Ledipasvir to HCV NS5A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ledipasvir, a potent direct-acting antiviral agent, to the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A). This compound is a cornerstone of modern HCV therapy, and understanding its molecular interactions with its target is crucial for ongoing drug development and resistance management. This document details the quantitative binding data, experimental protocols for its measurement, and the underlying molecular pathways.

Quantitative Analysis of this compound-NS5A Binding Affinity

This compound exhibits a high binding affinity for the HCV NS5A protein, with dissociation constants (Kd) in the low nanomolar range and potent antiviral activity in the picomolar range in cell-based replicon assays.[1][2] This strong interaction is fundamental to its mechanism of action, which involves the inhibition of NS5A's critical functions in viral RNA replication and virion assembly.[2][3]

The binding affinity of this compound can be influenced by the HCV genotype and the presence of resistance-associated substitutions (RASs) within the NS5A protein. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Binding Affinity (Kd) and Antiviral Activity (EC50) of this compound against Wild-Type HCV NS5A

| HCV Genotype | Assay Type | Parameter | Value | Reference |

| 1a (H77) | Replicon Assay | EC50 | 0.031 nM | [2] |

| 1b (Con-1) | Replicon Assay | EC50 | 0.004 nM | [2] |

| 1b | Direct Binding Assay | Kd | 0.1 nM | [4] |

| 2a | Replicon Assay | EC50 | 16-249 nM | [5] |

| 2b | Replicon Assay | EC50 | 16-530 nM | [5] |

| 3a | Replicon Assay | EC50 | 168 nM | [6] |

| 4a | Replicon Assay | EC50 | 0.39 nM | [2] |

| 4d | Replicon Assay | EC50 | 0.29 nM | [2] |

| 5a | Replicon Assay | EC50 | 0.15 nM | [2] |

| 6a | Replicon Assay | EC50 | 0.11-1.1 nM | [2] |

Table 2: Impact of Resistance-Associated Substitutions (RASs) on this compound Antiviral Activity (EC50)

| HCV Genotype | NS5A Substitution | Fold-change in EC50 vs. Wild-Type | Reference |

| 1a | Q30E | 952 | [2] |

| 1a | Q30H/R | >100 | [7] |

| 1a | L31M | >100 | [7] |

| 1a | M28T | 61 | [8] |

| 1a | Y93H | 3,309 | [2] |

| 1a | Y93C/H/N | >100 | [9] |

| 1b | Y93H | 1,319 | [2] |

Experimental Protocols

The determination of this compound's binding affinity to NS5A relies on a combination of cell-based and biophysical assays. Below are detailed methodologies for key experiments.

Recombinant HCV NS5A Expression and Purification

A critical prerequisite for in vitro binding assays is the production of pure, recombinant NS5A protein.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding full-length NS5A (or specific domains) from the desired HCV genotype is synthesized and cloned into an appropriate expression vector, such as pET-28a, often with an N- or C-terminal polyhistidine (His6) tag to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated for a further 3-16 hours at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme), and lysed by sonication on ice.

-

Purification:

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble His-tagged NS5A is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The NS5A protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further purification can be achieved by size-exclusion chromatography to remove aggregates and ensure a homogenous protein preparation.

-

-

Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay (e.g., Bradford or BCA).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Methodology:

-

Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Recombinant HCV NS5A protein is immobilized on the activated sensor chip surface via amine coupling. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL and injected over the chip surface. Unreacted sites are then blocked with an injection of ethanolamine-HCl.

-

Analyte Injection: A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), are injected over the sensor surface at a constant flow rate.

-

Data Collection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: Purified recombinant NS5A and this compound are extensively dialyzed against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO) to minimize buffer mismatch effects. The concentrations of both the protein and the ligand are accurately determined.

-

ITC Experiment: The sample cell of the ITC instrument is filled with the NS5A solution (typically at a concentration of 5-20 µM). The injection syringe is filled with the this compound solution at a concentration 10-20 times higher than that of the protein.

-

Titration: A series of small injections of this compound are made into the sample cell while the temperature is maintained at a constant value (e.g., 25°C). The heat released or absorbed upon each injection is measured.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) and the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

HCV Replicon Assay for Antiviral Activity

Replicon assays are cell-based assays that measure the ability of a compound to inhibit HCV RNA replication.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are cultured in a suitable medium.

-

Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with a serial dilution of this compound.

-

Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the expression of the reporter gene.

-

Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured using a luminometer.

-

Data Analysis: The EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the HCV replication pathway involving NS5A and a typical experimental workflow for determining the binding affinity of this compound.

Caption: HCV Replication Cycle and the Role of NS5A Inhibition by this compound.

References

- 1. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An evaluation of this compound + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Binding of this compound to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Treatment of Chronic Hepatitis C Genotype 3 With this compound and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. natap.org [natap.org]

- 9. hcvguidelines.org [hcvguidelines.org]

The Role of NS5A Protein in the Hepatitis C Virus Replication Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV), a member of the Flaviviridae family, is a significant global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV genome is a single-stranded positive-sense RNA molecule that encodes a single polyprotein, which is processed into ten mature viral proteins. Among these, the Nonstructural Protein 5A (NS5A) is a proline-rich phosphoprotein that, despite having no known enzymatic function, is indispensable for the viral life cycle.[1][2] NS5A acts as a multifunctional regulator, orchestrating viral RNA replication, virion assembly, and the modulation of host cellular pathways through a complex network of protein-protein and protein-RNA interactions.[1][2][3] This guide provides an in-depth technical overview of the NS5A protein, focusing on its structure, its pivotal roles in the HCV replication cycle, its interaction with viral and host factors, and its significance as a prime target for direct-acting antiviral (DAA) therapies.

Structure and Domains of NS5A

NS5A is a hydrophilic phosphoprotein anchored to the endoplasmic reticulum (ER) membrane via an N-terminal amphipathic α-helix.[2][4] The cytoplasmic portion of the protein is organized into three distinct domains (Domain I, II, and III) connected by low-complexity sequences (LCS I and LCS II).[4]

-

N-Terminal Amphipathic Helix: This helix is crucial for anchoring NS5A to intracellular membranes, a prerequisite for its function in forming the viral replication complex.[4][5]

-

Domain I (aa ~33-213): This highly structured domain coordinates a single zinc atom and forms a homodimer.[4] The dimeric interface creates a large, basic groove that is proposed to be involved in RNA binding.[6] Domain I is essential for both RNA replication and virus assembly and interacts with key host factors, including phosphatidylinositol 4-kinase IIIα (PI4KIIIα).[7][8][9]

-

Domain II (aa ~250-342): This domain is largely unstructured and is required for HCV genome replication.[4] It contains the interferon-sensitivity determining region (ISDR) and interacts with host proteins like cyclophilin A.[4][10]

-

Domain III (aa ~356-447): Also intrinsically disordered, Domain III is primarily involved in the assembly and egress of new virus particles rather than RNA replication.[4]

The conformational flexibility of these domains allows NS5A to adopt multiple conformations, facilitating its involvement in diverse stages of the HCV life cycle.[2]

The Role of NS5A in the HCV Replication Cycle

NS5A is a central organizer of the HCV replication machinery, influencing everything from the formation of the replication complex to the assembly of new virions.

Formation of the Membranous Web and Replication Complex

HCV RNA replication occurs within a specialized intracellular structure called the "membranous web," which is composed of endoplasmic reticulum-derived double-membrane vesicles (DMVs).[3][11] NS5A is a key architect of this structure.[12] It interacts with other viral nonstructural proteins (NS3, NS4A, NS4B, NS5B) and host factors to form the replication complex.[3][5]

A critical interaction for the formation of the membranous web is between NS5A and the host lipid kinase PI4KIIIα.[11][12] NS5A recruits PI4KIIIα to the replication sites, leading to the localized synthesis and accumulation of phosphatidylinositol 4-phosphate (PI4P).[11] This PI4P-enriched microenvironment is essential for the integrity and function of the replication complex.[11][12]

Regulation of RNA Replication via Phosphorylation

NS5A exists in two main phosphorylated forms: a basally phosphorylated (p56) and a hyperphosphorylated (p58) state.[2] The switch between these states is a critical regulatory mechanism for the viral life cycle.[1]

-

Basally phosphorylated NS5A (p56): This form is associated with active RNA replication. It interacts with the viral RNA-dependent RNA polymerase, NS5B, potentially modulating its activity, and with the host protein VAP-A, which is required for the integrity of the replication complex.[1][13][14]

-

Hyperphosphorylated NS5A (p58): This form is thought to be inhibitory to RNA replication.[15] An accumulation of p58 correlates with a decrease in viral RNA synthesis.[16] Instead, hyperphosphorylation is linked to a later stage in the viral life cycle: virion assembly.[5]

This dynamic phosphorylation and dephosphorylation, controlled by host cell kinases, acts as a molecular switch, directing NS5A's function from RNA replication to viral assembly.[1] Several serine residues in the low-complexity sequence I (LCS I) region, including S222, S225, S232, and S235, have been identified as key sites for hyperphosphorylation.[2][14][15][17] The interaction with PI4KIIIα has also been shown to regulate NS5A's phosphorylation status, favoring the p56 form required for replication.[16]

Role in Virion Assembly

In its hyperphosphorylated state, NS5A transitions from its role in replication to one in virion assembly. This process involves the transport of newly synthesized viral RNA from the replication complex to lipid droplets, which serve as platforms for the assembly of new virus particles. NS5A interacts with the viral core protein on the surface of lipid droplets to facilitate the packaging of the viral genome into nascent virions.[4]

NS5A as a Prime Antiviral Drug Target

The essential and multifaceted role of NS5A in the HCV life cycle makes it an outstanding target for antiviral therapy.[2][18] NS5A inhibitors are a class of DAAs that bind directly to Domain I of the protein.[3][10] These drugs are incredibly potent, with picomolar efficacy.[5]

The mechanism of action for NS5A inhibitors is thought to be twofold:

-

Inhibition of RNA Replication: By binding to NS5A, these inhibitors are believed to block the formation or function of the replication complex.[12][18] They may also interfere with the NS5A-PI4KIIIα interaction, disrupting the membranous web.[11]

-

Impairment of Virion Assembly: The inhibitors also block the assembly of new viral particles, likely by preventing the conformational changes in NS5A required for this process.[12][18][19]

This dual mechanism contributes to their high efficacy and makes them a cornerstone of modern HCV combination therapies.[18][19]

Quantitative Data Summary

The following tables summarize key quantitative data related to NS5A function and inhibition.

Table 1: NS5A Protein Interactions and Binding Affinities

| Interacting Partner | NS5A Region/Domain | Method | Binding Affinity (Kd) | Genotype | Reference |

|---|---|---|---|---|---|

| Viral RNA (3' UTR) | Full-length (ΔAH) | Filter Binding Assay | 55 ± 10 nM | 1b | [6] |

| Viral RNA (3' UTR) | Full-length (ΔAH) | Filter Binding Assay | 57 ± 7 nM | 2a | [6] |

| Viral RNA (3' UTR) | Domain I+II | Filter Binding Assay | Specific Interaction | 1b/2a | [6] |

| PI4KIIIα | Domain I | Co-IP / Mapping | aa 401-600 of PI4KIIIα | 1b/2a | [8][9] |

| hVAP-A (VAP-33) | C-terminus (aa 2135–2139) | Co-IP / Mutagenesis | Interaction reduced by hyperphosphorylation | 1b | [1] |

| NS5B Polymerase | Not specified | In vitro / In vivo | Direct Interaction | 1b | [1] |

| PKR | Domain I | Co-IP / Pulldown | Direct Interaction | 2a |[20] |

ΔAH: Lacking the N-terminal amphipathic helix.

Table 2: Potency of NS5A Inhibitors

| Inhibitor | Target | Assay Type | EC50 Value | Genotype | Reference |

|---|---|---|---|---|---|

| BMS-790052 (Daclatasvir) | NS5A | Replicon Assay | 46.8 pM | 2a (JFH1) | [5] |

| BMS-790052 (Daclatasvir) | NS5A | Infectious Virus Assay | 16.1 pM | 2a (JFH1) | [5] |

| Ledipasvir | NS5A | N/A | High Potency (pM range) | 1a/1b | [10] |

| Alisporivir (DEB025) | Cyclophilin A (indirectly NS5A) | N/A | N/A | Multiple |[10] |

EC50: Half maximal effective concentration.

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Virus-Host Protein Interactions

This protocol is used to identify and validate interactions between NS5A and its binding partners within infected cells.[21][22]

Methodology:

-

Cell Culture and Lysis: Culture Huh-7.5.1 cells and infect with HCVcc (e.g., Jc1 strain). At 48-72 hours post-infection, harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, and 0.1% Tween20) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[23]

-

Immunoprecipitation: Centrifuge the lysate to pellet cellular debris and transfer the supernatant to a new tube.[23] Add a primary antibody specific to NS5A and incubate for several hours to overnight at 4°C with gentle rotation to allow the antibody to bind its target.

-

Immune Complex Capture: Add Protein A/G-coupled agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.[24] The beads will bind to the Fc region of the antibody, capturing the entire immune complex.

-

Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant and wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or using a low-pH elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner or by mass spectrometry for the unbiased identification of novel binding partners.[22]

HCV Replicon Assay for Antiviral Activity

This cell-based assay is used to quantify HCV RNA replication and to determine the potency (EC50) of antiviral compounds like NS5A inhibitors.[25][26][27]

Methodology:

-

Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon.[25] These replicons typically contain the HCV nonstructural proteins (NS3-NS5B) and a reporter gene, such as Luciferase, in place of the structural proteins.[28]

-

Compound Treatment: Seed the replicon-containing cells into 96- or 384-well plates.[25] Add the test compound (e.g., an NS5A inhibitor) in a serial dilution format to generate a dose-response curve. Include appropriate controls: a vehicle-only control (e.g., DMSO) for 0% inhibition and a combination of potent inhibitors for 100% inhibition.[25]

-

Incubation: Incubate the plates for 48-72 hours at 37°C to allow the compound to affect HCV replication.

-

Luciferase Assay: After incubation, lyse the cells and measure the activity of the reporter (e.g., Renilla or Firefly Luciferase) using a luminometer. The light output is directly proportional to the level of HCV RNA replication.[28]

-

Data Analysis: Normalize the luminescence signal relative to the controls. Plot the percent inhibition against the compound concentration and fit the data using a four-parameter non-linear regression to calculate the EC50 value.[25]

-

Cytotoxicity Assay (Optional): In parallel, a cytotoxicity assay (e.g., using Calcein AM) can be performed on the same cells to ensure that the observed reduction in replication is not due to cell death.[25]

Conclusion

The NS5A protein of HCV is a paradigm of viral ingenuity. Lacking any enzymatic activity of its own, it functions as a master regulator of the viral life cycle, expertly hijacking host cell machinery and orchestrating the complex processes of RNA replication and virion assembly. Its central role is underscored by the profound success of NS5A inhibitors, which have revolutionized the treatment of chronic hepatitis C. A continued deep understanding of NS5A's structure, its dynamic post-translational modifications, and its intricate network of interactions remains critical for addressing the challenges of drug resistance and for the development of future antiviral strategies against HCV and other related viruses.

References

- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 4. mdpi.com [mdpi.com]

- 5. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. All Three Domains of the Hepatitis C Virus Nonstructural NS5A Protein Contribute to RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A role for domain I of the hepatitis C virus NS5A protein in virus assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatitis C virus NS5A protein interacts with phosphatidylinositol 4-kinase type IIIalpha and regulates viral propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatitis C NS5A protein: Two drug targets within the same protein with different mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NS5A Inhibitors Impair NS5A–Phosphatidylinositol 4-Kinase IIIα Complex Formation and Cause a Decrease of Phosphatidylinositol 4-Phosphate and Cholesterol Levels in Hepatitis C Virus-Associated Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Phosphoproteomics Identified an NS5A Phosphorylation Site Involved in Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Hepatitis C Virus NS5A Phosphorylation Site That Regulates RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The lipid kinase phosphatidylinositol-4 kinase III alpha regulates the phosphorylation status of hepatitis C virus NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 19. Modeling Shows NS5A Inhibitor Has Two Modes of Action in HCV + | Bioworld | BioWorld [bioworld.com]

- 20. NS5A domain I antagonises PKR to facilitate the assembly of infectious hepatitis C virus particles | PLOS Pathogens [journals.plos.org]

- 21. Analysis of the Virus–Host Protein–Protein Interaction via Co-Immunoprecipitation (Co-IP) | Springer Nature Experiments [experiments.springernature.com]

- 22. Evaluation of a Bead-Free Coimmunoprecipitation Technique for Identification of Virus–Host Protein Interactions Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. assaygenie.com [assaygenie.com]

- 24. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 25. pubcompare.ai [pubcompare.ai]

- 26. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 27. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. HCV replicon assay. [bio-protocol.org]

The Activity Spectrum of Ledipasvir Across Hepatitis C Virus Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), across various HCV genotypes. It delves into its mechanism of action, in vitro potency, resistance profile, and clinical efficacy, presenting quantitative data in structured tables and illustrating key concepts with detailed diagrams.

Introduction to this compound

This compound (formerly GS-5885) is a direct-acting antiviral (DAA) agent developed by Gilead Sciences for the treatment of chronic Hepatitis C.[1] It is a highly specific and potent inhibitor of the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1][2] this compound is most commonly co-formulated with sofosbuvir, an NS5B polymerase inhibitor, in a single-tablet regimen (Harvoni). This combination therapy has revolutionized HCV treatment, particularly for genotype 1, by offering a highly effective, interferon-free, and well-tolerated oral treatment.[3][4]

Mechanism of Action

This compound's antiviral activity is achieved by targeting the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that plays a critical, albeit not fully understood, role in the HCV life cycle. It is involved in the formation of the membranous web, the site of viral RNA replication, and is crucial for the assembly of new virus particles.[2][5] The precise mechanism of this compound is thought to involve the inhibition of NS5A hyperphosphorylation, which disrupts the protein's function and, consequently, halts viral replication and assembly.[6]

Caption: Mechanism of this compound targeting HCV NS5A hyperphosphorylation.

In Vitro Activity Spectrum of this compound

The potency of this compound against different HCV genotypes has been determined in vitro using subgenomic replicon assays. These assays measure the concentration of the drug required to inhibit 50% (EC50) or 90% (EC90) of viral replication in cultured liver cells. This compound demonstrates highly potent activity against genotypes 1a and 1b, with moderate activity against genotypes 4, 5, and 6. Its activity is significantly lower against genotypes 2a and 3a.[6][7][8]

| HCV Genotype | EC50 (pM) | Fold Change vs. Genotype 1a | Reference |

| 1a | 31 | 1.0x | [9] |

| 1b | 4 | 0.13x | [9] |

| 2a | 16,000 | >500x | [6] |

| 3a | 1,100 | >35x | [6] |

| 4a | 390 | 12.6x | [9] |

| 5a | 150 | 4.8x | [7] |

| 6a | 1,100 | 35.5x | [7] |

Experimental Protocol: HCV Replicon Assay

The HCV replicon assay is a fundamental tool for evaluating the antiviral activity of compounds like this compound. It utilizes a cell line, typically human hepatoma cells (Huh-7), that stably harbors a subgenomic portion of the HCV RNA genome. This "replicon" can replicate autonomously within the cell but cannot produce infectious virus particles, making it a safe and effective system for drug screening.

Detailed Methodology:

-

Cell Culture: Huh-7 cells harboring the HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selective agent like G418 to ensure the maintenance of the replicon.[10]

-

Plating: Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Dilution: this compound is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations. These dilutions are then added to the cell culture medium.[11]

-

Treatment: The medium on the cells is replaced with the medium containing the various concentrations of this compound. A DMSO vehicle control (0% inhibition) and a positive control with a combination of potent HCV inhibitors (>100x EC50) are included.[11]

-

Incubation: The plates are incubated for a period of 3 to 5 days at 37°C in a 5% CO2 environment to allow for HCV replication and the effect of the compound to manifest.[11]

-

Quantification of Replication:

-

Reporter Gene Assay: Many replicons are engineered to include a reporter gene, such as Renilla luciferase. After incubation, a lysis buffer is added to the cells, followed by a substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.[11]

-

RNA Quantification: Alternatively, total cellular RNA can be extracted, and the level of HCV RNA is quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).

-

-

Data Analysis: The luminescence or RNA levels are normalized to the control wells. The EC50 value is calculated by fitting the dose-response data to a four-parameter nonlinear regression curve.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. drugs.com [drugs.com]

- 4. Role of this compound/sofosbuvir combination for genotype 1 hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. This compound/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An evaluation of this compound + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment of Chronic Hepatitis C Genotype 3 With this compound and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 11. pubcompare.ai [pubcompare.ai]

The Therapeutic Potential of NS5A Inhibitors in Virology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, with nonstructural protein 5A (NS5A) inhibitors being a cornerstone of modern therapeutic regimens. NS5A is a multifunctional viral phosphoprotein essential for HCV RNA replication and virion assembly, making it a prime target for antiviral intervention. NS5A inhibitors have demonstrated remarkable potency, pan-genotypic activity, and a high barrier to resistance when used in combination therapies, leading to sustained virologic response (SVR) rates exceeding 90% in diverse patient populations. This technical guide provides a comprehensive overview of the therapeutic potential of NS5A inhibitors, delving into their mechanism of action, clinical efficacy, resistance profiles, and the experimental methodologies used to evaluate these critical parameters. Furthermore, it explores the intricate interactions of NS5A with host cell signaling pathways, offering insights into viral pathogenesis and opportunities for novel therapeutic strategies.

The Role of NS5A in the HCV Life Cycle

The Hepatitis C virus is a single-stranded RNA virus that translates a single polyprotein, which is subsequently cleaved into structural and nonstructural proteins.[1] The nonstructural protein 5A (NS5A) is a zinc-binding, proline-rich phosphoprotein that, despite lacking enzymatic activity, plays a pivotal role in the viral life cycle.[2] Its functions are mediated through complex interactions with other viral proteins and host cell factors.[3][4]

NS5A is a crucial component of the HCV replication complex, and it is involved in both viral RNA replication and the assembly of new virions.[4][5] It contributes to the formation of the "membranous web," a specialized intracellular membrane structure that serves as the site for viral replication.[1] Additionally, NS5A has been shown to modulate various host cell processes, including innate immunity and cell growth, to create a favorable environment for viral propagation.[3]

Mechanism of Action of NS5A Inhibitors

NS5A inhibitors are a class of direct-acting antivirals that potently and specifically target the NS5A protein.[1][5] While the precise mechanism of action is still under investigation, it is understood that these inhibitors bind to domain I of the NS5A protein, inducing a conformational change that disrupts its normal functions.[6] This interference occurs at two key stages of the viral life cycle:

-

Inhibition of Viral RNA Replication: By binding to NS5A, these inhibitors disrupt the formation and function of the viral replication complex, thereby halting the synthesis of new viral RNA.[5][6]

-

Impairment of Virion Assembly: NS5A inhibitors also interfere with the assembly of new virus particles, further reducing the production of infectious virions.[5][6]

This dual mechanism of action contributes to the profound and rapid decline in HCV RNA levels observed in patients treated with NS5A inhibitor-containing regimens.[7]

Approved NS5A Inhibitors and Clinical Efficacy

Several NS5A inhibitors have received clinical approval and are integral components of combination therapies for HCV infection.[1] These include first-generation inhibitors like daclatasvir and ledipasvir, and second-generation inhibitors such as velpatasvir and pibrentasvir, which offer improved pan-genotypic coverage and a higher barrier to resistance.[1][8]

Clinical trials have consistently demonstrated the high efficacy of NS5A inhibitor-based regimens, with SVR rates (defined as undetectable HCV RNA 12 or 24 weeks after treatment completion) typically exceeding 95%.[5][9] These regimens have proven effective across all HCV genotypes, in treatment-naïve and treatment-experienced patients, and in individuals with compensated cirrhosis.[10][11][12]

Table 1: Sustained Virologic Response (SVR) Rates of NS5A Inhibitor-Containing Regimens

| Regimen | HCV Genotype | Patient Population | SVR12 Rate | Reference(s) |

| Sofosbuvir/Ledipasvir | 1 | Treatment-Naïve | 99% | [13] |

| 1 | Treatment-Experienced | 97% | [13] | |

| 4, 5, 6 | Treatment-Naïve | 93-100% | [14] | |

| Sofosbuvir/Velpatasvir | 1-6 | Treatment-Naïve (without cirrhosis) | 98% | [5] |

| 1-6 | Treatment-Naïve (with cirrhosis) | 94% | [5] | |

| Glecaprevir/Pibrentasvir | 1-6 | Treatment-Naïve (without cirrhosis) | 97-100% | [10] |

| 1-6 | Treatment-Naïve (with cirrhosis) | 98-100% | [7][11] | |

| 3 | Treatment-Naïve (8-week treatment) | 95% | [15] | |

| Daclatasvir + Sofosbuvir | 3 | Advanced Liver Disease | 86-88% | [16] |

Table 2: In Vitro Activity of NS5A Inhibitors against HCV Genotypes

| NS5A Inhibitor | Genotype 1a EC50 (nM) | Genotype 1b EC50 (nM) | Genotype 2a EC50 (pM) | Genotype 3a EC50 (nM) | Reference(s) |

| Daclatasvir | 0.008 | 0.002 | 16,000 | 0.2 | [17] |

| Pibrentasvir | 1.9 | 1.4 | 2.1 | 2.2 | [18] |

| BMS-790052 | ≤0.05 | ≤0.05 | - | - | [19] |

Resistance to NS5A Inhibitors

A primary challenge in antiviral therapy is the emergence of drug resistance. For NS5A inhibitors, resistance-associated substitutions (RASs) can pre-exist in the viral population or be selected for during treatment.[1] These substitutions, most commonly found in domain I of NS5A at positions such as 28, 30, 31, 58, and 93, can significantly reduce the susceptibility of the virus to NS5A inhibitors.[20]

The prevalence and impact of RASs vary by HCV genotype and the specific NS5A inhibitor used.[13] The development of second-generation NS5A inhibitors, such as velpatasvir and pibrentasvir, was driven by the need for pangenotypic activity and improved efficacy against common RASs.[18][21] Combination therapy with other DAAs that have different mechanisms of action is a crucial strategy to prevent the emergence of resistance and achieve high SVR rates, even in the presence of baseline RASs.[5][22]

Experimental Protocols

The evaluation of NS5A inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

HCV Replicon Assay

The HCV replicon system is a powerful tool for studying viral RNA replication and for screening antiviral compounds.[23][24] This assay utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.[25]

Objective: To determine the in vitro efficacy (EC50) of an NS5A inhibitor against HCV RNA replication.

Methodology:

-

Cell Culture: Maintain Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, and a selective agent like G418 to ensure the retention of the replicon.[25]

-

Compound Preparation: Prepare a serial dilution of the NS5A inhibitor in dimethyl sulfoxide (DMSO). The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid cytotoxicity.[26]

-

Assay Procedure:

-

Seed the replicon-containing cells into 96- or 384-well plates.[26]

-

After cell attachment, add the serially diluted NS5A inhibitor to the wells. Include appropriate controls: vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).[26]

-

Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator.[26]

-

-

Quantification of HCV RNA Replication:

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

-

Determine the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.[26]

-

Resistance Selection Study

Objective: To identify amino acid substitutions in NS5A that confer resistance to an NS5A inhibitor.

Methodology:

-

Cell Culture and Compound Exposure:

-

Selection of Resistant Colonies:

-

Genotypic Analysis:

-

Extract total RNA from the resistant cell colonies.

-

Reverse transcribe the HCV RNA and amplify the NS5A coding region by PCR.

-

Sequence the amplified NS5A gene to identify amino acid substitutions compared to the wild-type replicon sequence.[27]

-

-

Phenotypic Analysis:

-

Introduce the identified substitutions into a wild-type replicon backbone using site-directed mutagenesis.

-

Perform a replicon assay with the mutant replicons to confirm their reduced susceptibility to the NS5A inhibitor and determine their EC50 values.[19]

-

Protein-Ligand Binding Assay (Biotinylated RNA Pulldown)

Objective: To demonstrate the direct interaction between the NS5A protein and the inhibitor.

Methodology:

-

Reagents:

-

Purified recombinant NS5A protein.

-

Biotinylated inhibitor or a biotinylated RNA known to bind NS5A.

-

Streptavidin-coated magnetic beads.

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 10 mM β-mercaptoethanol).[28]

-

-

Binding Reaction:

-

Incubate the purified NS5A protein with the biotinylated ligand in the binding buffer.[28]

-

-

Pulldown:

-

Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated ligand and any bound protein.[28]

-

Wash the beads several times with binding buffer to remove non-specific binders.

-

-

Analysis:

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-NS5A antibody to confirm the presence of the NS5A protein.

-

NS5A and Host Cell Signaling Pathways

NS5A's ability to modulate host cell functions is critical for establishing a persistent infection. It interacts with a multitude of cellular proteins and signaling pathways, including those involved in cell survival, proliferation, and the innate immune response.[2][3]

The PI3K/Akt Pathway

The phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Several studies have shown that NS5A can interact with the p85 regulatory subunit of PI3K, leading to the activation of Akt.[1][2][29] This activation is thought to promote hepatocyte survival, protecting the infected cells from apoptosis and thereby facilitating chronic infection.[2][6] NS5A-mediated activation of this pathway can also lead to the stabilization of β-catenin, a protein involved in cell proliferation and oncogenesis.[29]

Caption: NS5A activates the PI3K/Akt pathway, promoting cell survival.

Interferon Signaling Pathway

The interferon (IFN) system is a critical component of the host's innate immune response to viral infections. HCV has evolved mechanisms to evade this response, and NS5A plays a significant role in this process.[8][30] NS5A has been shown to interact with and inhibit the function of protein kinase R (PKR), a key IFN-inducible antiviral protein.[31] By inhibiting PKR, NS5A can block the shutdown of protein synthesis that would normally occur in an IFN-treated cell, thus allowing viral replication to proceed.[31]

Caption: NS5A inhibits PKR to counteract the host's antiviral response.

Future Directions

The success of NS5A inhibitors has been a landmark achievement in virology and drug development. However, research continues to address remaining challenges and explore new opportunities.

-

Next-Generation Inhibitors: The development of next-generation NS5A inhibitors with improved pan-genotypic activity and a higher barrier to resistance remains a priority, particularly for difficult-to-treat patient populations and in the context of global HCV elimination efforts.[1]

-

Host-Targeting Agents: A deeper understanding of the interactions between NS5A and host cell proteins may lead to the development of novel host-targeting antiviral therapies that could be less prone to the development of viral resistance.[6]

-

Applications Beyond HCV: The methodologies and principles established in the development of NS5A inhibitors can serve as a model for targeting other viral proteins that lack enzymatic activity but are critical for viral replication.

Conclusion

NS5A inhibitors have fundamentally transformed the treatment landscape for chronic Hepatitis C, offering a highly effective and well-tolerated cure for millions of patients. Their unique mechanism of action, targeting a non-enzymatic viral protein, underscores the power of a deep understanding of virology in the development of novel therapeutics. The ongoing research into the intricate functions of NS5A and its interactions with the host continues to provide valuable insights into viral pathogenesis and will undoubtedly pave the way for future antiviral strategies against HCV and other challenging viral diseases. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and build upon the remarkable success of NS5A inhibitors.

References

- 1. Transient Activation of the PI3K-AKT Pathway by Hepatitis C Virus to Enhance Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 5. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatitis C virus NS5A drives a PTEN-PI3K/Akt feedback loop to support cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of glecaprevir/pibrentasvir in patients with HCV genotype 5/6: An integrated analysis of phase 2/3 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NS5A protein of hepatitis C virus partially inhibits the antiviral activity of interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glecaprevir and pibrentasvir yield high response rates in patients with HCV genotype 1-6 without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of Glecaprevir/Pibrentasvir in Patients with Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigational HCV drug combo yields high SVR12 rates in compensated cirrhosis | MDedge [mdedge.com]

- 13. NS5A resistance-associated substitutions in patients with genotype 1 hepatitis C virus: Prevalence and effect on treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suboptimal SVR rates in African patients with atypical genotype 1 subtypes: Implications for global elimination of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glecaprevir/pibrentasvir expands reach while reducing cost and duration of hepatitis C virus therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Daclatasvir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 18. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hepatitis C Virus Nonstructural Protein 5A Interacts with Immunomodulatory Kinase IKKε to Negatively Regulate Innate Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]

- 25. HCV replicon assay. [bio-protocol.org]

- 26. pubcompare.ai [pubcompare.ai]

- 27. An NS5A single optimized method to determine genotype, subtype and resistance profiles of Hepatitis C strains | PLOS One [journals.plos.org]

- 28. journals.asm.org [journals.asm.org]

- 29. Hepatitis C Virus NS5A-Mediated Activation of Phosphoinositide 3-Kinase Results in Stabilization of Cellular β-Catenin and Stimulation of β-Catenin-Responsive Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Hepatitis C virus NS5A protein inhibits interferon antiviral activity, but the effects do not correlate with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. NS5A domain I antagonises PKR to facilitate the assembly of infectious hepatitis C virus particles - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Data for GS-5885: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data for GS-5885, also known as Ledipasvir, a potent and selective inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). The information presented herein is curated from publicly available scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies used for its initial characterization.

Mechanism of Action

GS-5885 exerts its antiviral effect by directly targeting and inhibiting the HCV NS5A protein.[1][2][3] NS5A is a multifunctional phosphoprotein that plays a crucial role in the HCV life cycle, including viral RNA replication and the assembly of new virus particles.[1][4] Although NS5A has no known enzymatic activity, it functions as a critical component of the viral replication complex and interacts with numerous host cellular factors.[4][5] GS-5885 is postulated to prevent the hyperphosphorylation of NS5A, a step required for viral production.[1] Studies have demonstrated that GS-5885 binds directly to NS5A with high affinity and specificity.[4] Resistance to GS-5885 is associated with mutations in the NS5A protein, further confirming it as the direct target.[3][4]

In Vitro Potency

GS-5885 has demonstrated potent antiviral activity against various HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values are in the picomolar range for several common genotypes, highlighting its high potency.

| HCV Genotype | Replicon | EC50 (pM) | Reference |

| Genotype 1a | - | 31 | [6] |

| Genotype 1a | - | 34 | [7] |

| Genotype 1b | - | 4 | [7] |

| Genotype 4a | - | 110 | [3] |

| Genotype 4d | - | - | [3] |

| Genotype 5a | - | - | [3] |

| Genotype 6a | - | 1100 | [3] |

Preclinical and Clinical Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple species, including rats, dogs, and monkeys, as well as in healthy human volunteers and HCV-infected patients.[6][8] GS-5885 exhibits a pharmacokinetic profile supportive of once-daily dosing.[6][9][10]

| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |

| Healthy Volunteers | - | Oral | 4-4.5 | 323 | 37-45 | [1][6] |

| Healthy Volunteers | - | Oral | - | - | 47 | [10] |

Early Clinical Efficacy

In a phase 1, randomized, placebo-controlled, 3-day, dose-ranging study in patients with chronic genotype 1 HCV infection, GS-5885 demonstrated significant antiviral activity as a monotherapy.[11]

| Dose (once daily) | Median Maximal HCV RNA Reduction (log10 IU/mL) | Reference |

| 1 mg | 2.3 | [11] |

| 10 mg (genotype 1b) | 3.3 | [11] |

| 30 mg | 3.3 | [11] |

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of GS-5885 was primarily determined using HCV replicon assays. While specific proprietary protocols are not publicly available, the general methodology involves the following steps:

-

Cell Culture: Huh-7 human hepatoma cells, or their derivatives, are cultured in appropriate media. These cells are capable of supporting HCV RNA replication.

-

Replicon Transfection: Cells are transfected with a subgenomic HCV RNA replicon. This RNA can replicate autonomously within the cells but does not produce infectious virus particles, making it a safe system for studying viral replication. The replicon often contains a reporter gene (e.g., luciferase) to facilitate the quantification of replication.

-

Compound Treatment: Following transfection, the cells are treated with various concentrations of GS-5885.

-

Quantification of Replication: After a set incubation period (typically 48-72 hours), the level of HCV RNA replication is measured. This is often done by assaying the activity of the reporter gene or by quantifying HCV RNA levels using real-time RT-PCR.

-

EC50 Determination: The concentration of GS-5885 that inhibits HCV replication by 50% (EC50) is calculated from the dose-response curve.

Preclinical Pharmacokinetic Studies

Pharmacokinetic parameters of GS-5885 were evaluated in animal models, including male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[8] A general protocol for such studies would include:

-

Animal Dosing: Animals are administered GS-5885 via intravenous (for bioavailability assessment) and oral routes.

-

Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is then isolated from these samples.

-

Bioanalysis: The concentration of GS-5885 in the plasma samples is determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

Phase 1 Clinical Trial in HCV-Infected Patients

The initial evaluation of GS-5885 in humans was a randomized, placebo-controlled, dose-ranging study.[11][12] The key elements of the study design were:

-

Patient Population: Treatment-naïve patients with chronic genotype 1 HCV infection.[11]

-

Study Design: Patients were randomized to receive once-daily oral doses of GS-5885 (ranging from 1 mg to 90 mg) or a placebo for 3 days.[11][12]

-

Assessments:

-

Safety and Tolerability: Monitored through adverse event reporting, physical examinations, and clinical laboratory tests.

-

Pharmacokinetics: Plasma samples were collected to determine the pharmacokinetic profile of GS-5885 in infected patients.[11]

-

Antiviral Activity: HCV RNA levels in the blood were measured at baseline and at multiple time points during and after the 3-day treatment period to assess the reduction in viral load.[11][12]

-

Resistance Analysis: The NS5A gene from patient viral isolates was sequenced at baseline and after treatment to identify any amino acid substitutions associated with reduced susceptibility to GS-5885.[12]

-

Visualizations

HCV Replication and GS-5885 Mechanism of Action

Caption: HCV Replication Cycle and the Inhibitory Action of GS-5885 on NS5A.

NS5A-Mediated Signaling Pathways

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. nbinno.com [nbinno.com]

- 3. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Binding of this compound to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Discovery of this compound (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Three-Day, Dose-Ranging Study of the HCV NS5A Inhibitor GS-5885 [natap.org]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of this compound/Sofosbuvir, a Fixed-Dose Combination Tablet for the Treatment of Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase 1, randomized, placebo-controlled, 3-day, dose-ranging study of GS-5885, an NS5A inhibitor, in patients with genotype 1 hepatitis C [natap.org]

- 12. Characterization of Hepatitis C Virus Resistance from a Multiple-Dose Clinical Trial of the Novel NS5A Inhibitor GS-5885 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of Benzimidazole-Difluorofluorene-Imidazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the myriad of heterocyclic compounds explored for their therapeutic potential, benzimidazole derivatives have consistently demonstrated a broad spectrum of biological activities, including promising antiviral efficacy. This technical guide delves into the core aspects of investigating the antiviral properties of a specific, albeit underexplored, class of these compounds: benzimidazole-difluorofluorene-imidazole hybrids. While direct experimental data on this particular scaffold is not yet prevalent in publicly accessible literature, this guide will leverage established methodologies and data from structurally related benzimidazole and bis-benzimidazole compounds to provide a comprehensive framework for their evaluation. This document aims to equip researchers with the necessary information to synthesize, screen, and characterize the antiviral mechanism of these novel chemical entities.

Data Presentation: Antiviral Activity of Benzimidazole Derivatives

To provide a comparative landscape, the following tables summarize the antiviral activity of various benzimidazole derivatives against a range of viruses. This data, extracted from published literature, showcases the potential of the benzimidazole scaffold and serves as a benchmark for newly synthesized compounds.

Table 1: Antiviral Activity of Benzimidazole Derivatives against RNA Viruses

| Compound Class | Specific Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Benzimidazole | Compound A | Hepatitis C Virus (HCV) | Replicon Assay | ~0.35 | >10 | >28.6 | [1] |

| 2-Phenylbenzimidazole | Compound 50 | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | 1.5 | - | - | [2] |

| 2-Phenylbenzimidazole | Compound 51 | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | 0.8 | - | - | [2] |

| 2-Phenylbenzimidazole | Compound 53 | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | 1.0 | - | - | [2] |

| Benzimidazole Derivatives | Various | Coxsackievirus B5 (CVB-5) | Cell-based | 9-17 | - | 6 to >11 | [3] |

| Benzimidazole Derivatives | Various | Respiratory Syncytial Virus (RSV) | Cell-based | 5-15 | - | 6.7 to ≥20 | [3] |

| Bis-benzimidazole | Abbott 36683 | Rhinovirus 30 & 49 | In vivo (Chimpanzee) | - | - | Partial Protection | [4] |

Table 2: Antiviral Activity of Benzimidazole Derivatives against DNA Viruses

| Compound Class | Specific Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 2-Phenylbenzimidazole | Compound 24 | Vaccinia Virus (VV) | Cell-based | 0.1 | - | - | [2] |

| Dichloro-benzimidazole Ribonucleosides | Compound 9 | Human Cytomegalovirus (HCMV) | Cell-based | Weakly Active | Non-cytotoxic | - | [5] |

| Dichloro-benzimidazole Ribonucleosides | Compound 10 | Human Cytomegalovirus (HCMV) | Cell-based | Weakly Active | Non-cytotoxic | - | [5] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment of antiviral properties and for ensuring reproducibility. The following sections outline key methodologies for the evaluation of novel benzimidazole-difluorofluorene-imidazole compounds.

Cytotoxicity Assays

Prior to assessing antiviral activity, it is imperative to determine the cytotoxicity of the test compounds on the host cell line to be used in the antiviral assays.

a) MTT Assay:

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Procedure:

-

Seed host cells (e.g., Vero, Huh-7) in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a "medium only" control (no cells).

-

Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

-

Antiviral Activity Assays

a) Cytopathic Effect (CPE) Inhibition Assay:

This assay is suitable for viruses that cause a visible cytopathic effect (morphological changes or cell death) in cultured cells.

-

Procedure:

-

Seed host cells in a 96-well plate and grow to confluency.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the cells with the compound dilutions for a set period (e.g., 1-2 hours).

-

Infect the cells with a known titer of the virus. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

-

Incubate the plate until CPE is observed in the "virus only" control wells (typically 2-5 days).

-

Visually score the CPE in each well or quantify cell viability using a method like the MTT assay.

-

Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%.

-

b) Plaque Reduction Assay:

This is a more quantitative method for determining the number of infectious virus particles.

-

Procedure:

-

Seed host cells in 6-well or 12-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound.

-

Infect the cells with a low multiplicity of infection (MOI) of the virus for 1-2 hours.

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the compound dilutions.

-